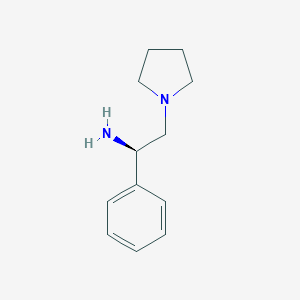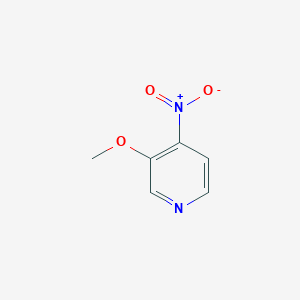
(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s as a cognitive enhancer and has since been used for various purposes. Phenylpiracetam is known for its ability to improve cognitive function, memory, and learning ability. It is also believed to have neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to work by increasing the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. It may also enhance the activity of certain receptors in the brain, such as the AMPA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase oxygen and glucose uptake in the brain, which may help to improve cognitive function. It may also increase the production of certain proteins in the brain, which are involved in synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylpiracetam has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high bioavailability. It has also been shown to have a number of cognitive-enhancing properties, which make it useful for studying cognitive function. However, there are also limitations to using Phenylpiracetam in lab experiments. It is a controlled substance in some countries and may be difficult to obtain. It also has a number of potential side effects, which may make it unsuitable for certain experiments.
Direcciones Futuras
There are a number of future directions for research on Phenylpiracetam. One area of interest is its potential use as a treatment for cognitive decline in aging populations. It may also be useful for treating cognitive impairment in certain neurological disorders, such as Alzheimer's disease. Additionally, there is interest in studying the long-term effects of Phenylpiracetam use, as well as its potential for abuse and addiction.
In conclusion, Phenylpiracetam is a nootropic drug that has been extensively studied for its cognitive-enhancing properties. It has a number of potential applications in both research and medicine. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
Phenylpiracetam can be synthesized from piracetam, which is another nootropic drug. The synthesis involves the addition of a phenyl group to the piracetam molecule. The resulting compound is more potent than piracetam and has a higher bioavailability.
Aplicaciones Científicas De Investigación
Phenylpiracetam has been studied extensively for its cognitive-enhancing properties. It has been shown to improve memory, attention, and learning ability in both humans and animals. It is also believed to have neuroprotective properties and may help to prevent age-related cognitive decline.
Propiedades
IUPAC Name |
(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHRUKAVZEIRO-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@@H](C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)
![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)




